4-Bromobenzaldehyde tosylhydrazone

Asymmetric Epoxidation Diazo Compound Generation Enantioselectivity

4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6; also indexed as 1219826-70-6) is a crystalline N-tosylhydrazone derivative formed by condensation of 4-bromobenzaldehyde with p-toluenesulfonyl hydrazide. It is a white to off-white solid, typically supplied at ≥98% purity.

Molecular Formula C14H13BrN2O2S
Molecular Weight 353.23
CAS No. 1219826-70-6; 19350-68-6
Cat. No. B2884339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzaldehyde tosylhydrazone
CAS1219826-70-6; 19350-68-6
Molecular FormulaC14H13BrN2O2S
Molecular Weight353.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br
InChIInChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+
InChIKeyBPJBUIWCUYKVNL-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzaldehyde tosylhydrazone | CAS 19350-68-6 | N-Tosylhydrazone Intermediate for Cross-Coupling and Diazo Precursor


4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6; also indexed as 1219826-70-6) is a crystalline N-tosylhydrazone derivative formed by condensation of 4-bromobenzaldehyde with p-toluenesulfonyl hydrazide. It is a white to off-white solid, typically supplied at ≥98% purity . As a member of the N-tosylhydrazone class, it serves primarily as a bench-stable precursor to diazo compounds and as a versatile coupling partner in transition-metal-catalyzed reactions. The molecule features a characteristic C14H13BrN2O2S composition (MW 353.24), with the para-bromo substituent imparting specific electronic and steric properties that differentiate it from other halogenated or unsubstituted analogs [1].

4-Bromobenzaldehyde tosylhydrazone | Why Interchange of N-Tosylhydrazones Fails in Reproducible Synthesis and Asymmetric Catalysis


N-Tosylhydrazones are not generic building blocks. The electronic nature of the parent carbonyl compound dictates both the stability of the diazo intermediate and the subsequent reaction outcome. Substitution patterns on the aryl ring critically influence enantioselectivity in asymmetric epoxidation protocols; electron-deficient or hindered aromatic aldehydes consistently afford reduced enantioselectivities compared to electron-neutral or electron-rich analogs [1]. Furthermore, the presence of the bromine atom in the target compound enables orthogonal reactivity through subsequent cross-coupling events, a capability absent in unsubstituted benzaldehyde tosylhydrazone. Thus, blind substitution of 4-bromobenzaldehyde tosylhydrazone with a different tosylhydrazone—even a closely related halogenated analog—will lead to different yields, selectivities, and synthetic outcomes, jeopardizing reproducibility and process optimization.

4-Bromobenzaldehyde tosylhydrazone | Quantitative Differentiation Data vs. Halogenated and Unsubstituted Analogs


Enantioselectivity Divergence in Asymmetric Epoxidation: Bromo-Substituted vs. Electron-Deficient Tosylhydrazones

In a systematic study of tosylhydrazone sodium salts for asymmetric sulfur-ylide mediated epoxidation, benzaldehyde tosylhydrazone sodium salt (unsubstituted) gave high enantioselectivities of 91 ± 3% ee with a range of aldehydes [1]. However, salts derived from electron-deficient or hindered aromatic aldehydes gave markedly reduced enantioselectivities. While the exact ee for the 4-bromobenzaldehyde derivative was not reported as a discrete value in this study, the work explicitly establishes that 4-bromo substitution (electron-withdrawing via inductive effect) places the compound in the category of 'electron-deficient' aldehydes, which systematically underperform relative to the unsubstituted parent. This defines a clear functional boundary: the target compound will exhibit lower but predictable enantioselectivity in this specific transformation.

Asymmetric Epoxidation Diazo Compound Generation Enantioselectivity

Palladium-Catalyzed Cross-Coupling Utility: Access to Substituted Olefins Unattainable by Traditional Methods

N-Tosylhydrazones are established coupling partners for palladium-catalyzed synthesis of substituted olefins [1]. The reaction of tosylhydrazones with aryl halides proceeds efficiently under ligand-free conditions using Pd(PPh3)2Cl2 and tert-BuOLi in 1,4-dioxane at 100°C [1]. The 4-bromobenzaldehyde tosylhydrazone combines two reactive handles: the tosylhydrazone moiety for diazo generation/coupling and the aryl bromide for orthogonal Suzuki or related reactions. This dual functionality enables sequential or tandem transformations not possible with simple benzaldehyde tosylhydrazone. Furthermore, the methodology allows the synthesis of heterocyclic derivatives that are difficult to access from other traditional methods and are not synthesized by employing similar coupling reactions [1].

Cross-Coupling Palladium Catalysis Olefin Synthesis

Comparative Physical Properties and Specification for Reliable Procurement

Commercial availability and defined specifications are critical for reproducible research. 4-Bromobenzaldehyde tosylhydrazone is offered as a solid with 98% purity (HPLC) . This contrasts with many N-tosylhydrazones that are either synthesized in situ or available only in lower purity grades. The defined storage condition (refrigerator) and room temperature shipping stability further facilitate reliable handling. For procurement, key differentiators include the exact IUPAC name N'-[(E)-(4-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide and the unique InChI Key BPJBUIWCUYKVNL-MHWRWJLKSA-N .

Quality Control Specifications Procurement

Metalated Tosylhydrazone Salts: Counterion Effects on Yield and Selectivity

The preparation of metalated tosylhydrazone salts is a key step for in situ diazo generation. A comparative study on benzaldehyde-derived tosylhydrazone salts revealed that the sodium salt provided the highest yield and selectivity in the reaction with benzaldehyde to give stilbene oxide, outperforming lithium and potassium salts [1]. While this study used the unsubstituted benzaldehyde derivative, the counterion effect is a class property of tosylhydrazones. Therefore, users of 4-bromobenzaldehyde tosylhydrazone should anticipate that generating the sodium salt will be optimal for maximizing reaction efficiency.

Diazo Precursors Carbene Generation Reaction Optimization

Application in One-Pot Tandem Ketone to Olefin Synthesis

A key advantage of tosylhydrazones is their amenability to one-pot tandem reactions. In a validated methodology, ketones are converted in situ to the corresponding hydrazones and subsequently coupled with aryl halides to yield substituted olefins in a single pot [1]. This approach simplifies synthesis and achieves good yields. The 4-bromobenzaldehyde tosylhydrazone, bearing an aryl bromide, can participate in such tandem sequences with additional synthetic handles for further elaboration, offering a significant strategic advantage over simple unfunctionalized tosylhydrazones.

Tandem Reactions Process Chemistry Olefination

Distinct Molecular Weight and Density for Accurate Inventory and Formulation

Accurate physical property data are essential for stoichiometric calculations and material handling. 4-Bromobenzaldehyde tosylhydrazone has a molecular weight of 353.24 g/mol and a calculated exact mass of 351.98800 g/mol [1]. In comparison, the unsubstituted benzaldehyde tosylhydrazone (MW 274.34) and 4-chloro analog (MW ~308.8) have significantly different molecular weights, affecting molar equivalencies in reaction setups. The density, boiling point, and other physicochemical parameters are available from chemical databases [1].

Physical Properties Inventory Management Formulation

4-Bromobenzaldehyde tosylhydrazone | High-Value Application Scenarios in Medicinal Chemistry, Process Development, and Materials Science


Medicinal Chemistry: Sequential Coupling for Diversified Heterocyclic Libraries

The dual reactive nature (tosylhydrazone for diazo coupling and aryl bromide for Suzuki/Heck reactions) enables the rapid generation of diverse heterocyclic scaffolds. For instance, 4-bromobenzaldehyde tosylhydrazone can be first coupled with an alkene or alkyne via palladium catalysis to form a substituted olefin, and the pendant aryl bromide subsequently used for Suzuki coupling with aryl boronic acids to introduce additional structural diversity. This sequential approach is supported by the ligand-free coupling methodology described by Ojha and Prabhu [1], which tolerates sensitive functional groups.

Process Chemistry: One-Pot Tandem Synthesis of Complex Intermediates

The compatibility of 4-bromobenzaldehyde tosylhydrazone with one-pot tandem protocols reduces purification steps and solvent usage. A representative workflow involves in situ generation of the tosylhydrazone from 4-bromobenzaldehyde, followed by palladium-catalyzed coupling with an aryl halide to yield a substituted olefin. This streamlined approach is validated in the synthesis of heterocyclic derivatives that are otherwise challenging to access [1].

Asymmetric Catalysis: Diazo Precursor for Stereoselective Epoxidation (With Caution)

The compound can be used as a precursor to diazo species for asymmetric epoxidation. However, as established by Aggarwal et al., electron-deficient tosylhydrazones give reduced enantioselectivities compared to electron-neutral analogs [2]. Therefore, while applicable, the use of 4-bromobenzaldehyde tosylhydrazone in asymmetric epoxidation should be limited to cases where moderate enantioselectivity is acceptable or where the bromo handle is required for downstream functionalization.

Materials Science: Building Block for Conjugated Polymers and OLEDs

The aryl bromide functionality of 4-bromobenzaldehyde tosylhydrazone makes it a suitable monomer for the synthesis of conjugated polymers via Suzuki or Stille polycondensation. After conversion to the corresponding diazo compound and coupling, the resulting olefinic linkage can serve as a conjugated spacer in organic electronic materials. The commercial availability in 98% purity ensures consistent polymer molecular weights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzaldehyde tosylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.